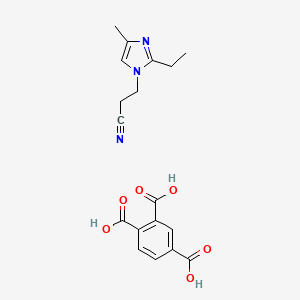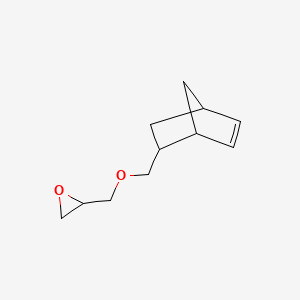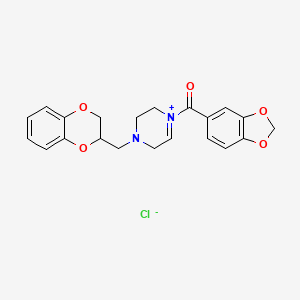
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including inks, dyes, and coatings. The compound’s structure features azo groups, which are responsible for its intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then complexed with tribarium ions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the sulphonate groups.
Aplicaciones Científicas De Investigación
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a standard in spectrophotometric analysis due to its strong absorbance in the visible region.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets and pathways involved include:
Absorption of Light: The azo groups absorb light in the visible region, leading to the compound’s intense coloration.
Complex Formation: The compound can form stable complexes with various metal ions, which can be utilized in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Similar in structure but uses calcium instead of tribarium.
Strontium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Uses strontium instead of tribarium.
Uniqueness
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is unique due to its specific metal ion (tribarium) which imparts distinct properties such as enhanced stability and specific color characteristics compared to its calcium and strontium counterparts .
Propiedades
Número CAS |
94109-21-4 |
|---|---|
Fórmula molecular |
C32H16Ba3Cl2N4O20S6 |
Peso molecular |
1451.8 g/mol |
Nombre IUPAC |
barium(2+);4-[(4-chloro-3-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C16H11ClN2O10S3.3Ba/c2*17-12-4-1-9(7-13(12)31(24,25)26)18-19-15-11-3-2-10(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;;;/h2*1-7,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
Clave InChI |
MVNYNYMEDUJMFW-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ba+2].[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















